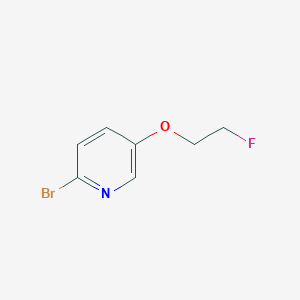

2-Bromo-5-(2-fluoroethoxy)pyridine

説明

Contextual Significance of Halogenated Pyridine (B92270) Building Blocks

Halogenated pyridines are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of a wide array of more complex molecules. The pyridine ring itself is a prevalent scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. wikipedia.org The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a reactive handle for a variety of cross-coupling reactions.

These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. frontierspecialtychemicals.com For instance, the bromine atom in 2-bromopyridine (B144113) derivatives can readily participate in well-established transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.comossila.com This reactivity allows chemists to introduce a diverse range of substituents at the 2-position of the pyridine ring, a crucial step in the synthesis of targeted molecules. The ability to perform these modifications under relatively mild conditions and with tolerance for various functional groups underscores the immense utility of halogenated pyridines as foundational building blocks in drug discovery and materials science. frontiersin.orgchemscene.com

The Distinctive Role of Fluoroethoxy Moieties in Contemporary Pyridine Chemistry

The incorporation of fluorine-containing substituents, such as the 2-fluoroethoxy group, into organic molecules has become a prominent strategy in modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The fluoroethoxy group, in particular, can act as a bioisostere for other functional groups, helping to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

In the context of pyridine chemistry, the presence of a fluoroethoxy moiety can modulate the electronic properties of the pyridine ring, thereby influencing its reactivity and the biological activity of the resulting compounds. The introduction of this group can lead to enhanced binding interactions with target proteins and improved metabolic stability by blocking potential sites of oxidation. This strategic fluorination is a key tool for medicinal chemists seeking to optimize lead compounds and develop new therapeutic agents with improved efficacy and safety profiles. guidechem.com

Overview of Current Research Landscape and Future Synthetic Opportunities

Current research involving 2-Bromo-5-(2-fluoroethoxy)pyridine and related structures is largely focused on their application in the synthesis of novel bioactive molecules. The dual functionality of this compound, with its reactive bromine atom and its property-modulating fluoroethoxy group, makes it an attractive starting material for creating libraries of diverse compounds for high-throughput screening.

Future synthetic opportunities lie in the further exploration of the reactivity of the C-Br bond and the development of new, more efficient catalytic systems for its transformation. The synthesis of this compound itself can be achieved through multi-step sequences, often starting from commercially available pyridine derivatives. One common approach involves the etherification of a 5-hydroxypyridine derivative with a suitable fluoroethylating agent, followed by bromination at the 2-position.

A plausible synthetic route could involve the reaction of 2-bromo-5-hydroxypyridine (B120221) with 1-bromo-2-fluoroethane (B107303) in the presence of a base to form the desired ether linkage. uni.lu The starting 2-bromo-5-hydroxypyridine can be prepared from 2-aminopyridine (B139424) through diazotization and subsequent hydrolysis. orgsyn.org

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(2-fluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSIDJQTKZJJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699307-51-1 | |

| Record name | 2-bromo-5-(2-fluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Bromo 5 2 Fluoroethoxy Pyridine

Foundational Synthetic Routes to Pyridine (B92270) Derivatives Incorporating Halogenation

The construction of halogenated pyridine derivatives is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene, often necessitating harsh conditions or activation strategies.

Achieving regioselective bromination on a pyridine ring is critical for building complex molecules. Direct bromination of pyridine itself requires high temperatures and often results in a mixture of products. acs.orgacs.org To overcome the low reactivity of the pyridine ring towards electrophiles, several methodologies have been developed:

Activation via N-Oxide Formation: The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent bromination can be achieved under milder conditions. For instance, regioselective C2-bromination of fused pyridine N-oxides has been accomplished with high yields using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source such as tetrabutylammonium (B224687) bromide. tcichemicals.com After bromination, the N-oxide can be deoxygenated to yield the desired bromopyridine. researchgate.net

Use of Directing Groups: The presence of activating, electron-donating groups on the pyridine ring can direct bromination to specific positions. For example, an amino group at the 5-position directs bromination to the 2-position. The synthesis of 2-bromo-5-aminopyridine from 5-aminopyridine using N-bromosuccinimide (NBS) is a well-established procedure. guidechem.com

Diazotization of Aminopyridines: The Sandmeyer reaction provides a reliable method for introducing a bromine atom. This involves the diazotization of an aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) bromide salt. orgsyn.org This method is particularly useful for synthesizing 2-bromopyridines from readily available 2-aminopyridines. orgsyn.org

Electrochemical Bromination: Modern electrochemical methods offer a sustainable alternative for the regioselective bromination of pyridine derivatives under mild conditions, using simple bromine salts and avoiding harsh reagents. acs.org

The incorporation of fluoroalkoxy groups into aromatic systems is a common strategy in drug design to modulate properties like metabolic stability and lipophilicity. Key methods include:

Williamson Ether Synthesis: This classic SN2 reaction is one of the most versatile methods for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with an alkyl halide or sulfonate. masterorganicchemistry.com In the context of pyridine synthesis, this typically means reacting a hydroxypyridine with a fluoroalkyl halide (e.g., 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane) in the presence of a base like sodium hydride (NaH) or potassium carbonate. masterorganicchemistry.combyjus.com The alkoxide can be primary, secondary, or tertiary, but the alkylating agent should ideally be primary to avoid elimination side reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aromatic rings, such as halopyridines, are susceptible to nucleophilic attack. youtube.comyoutube.com A fluoroalkoxide, such as sodium 2-fluoroethoxide, can act as a nucleophile to displace a halide (especially F or Cl) from an activated position on the pyridine ring (typically positions 2 or 4). nih.govlibretexts.org The reaction rate is influenced by the high electronegativity of fluorine, which makes fluoropyridines more reactive than their chloro- or bromo-analogues in SNAr reactions. nih.govlibretexts.org

Convergent and Linear Synthesis Approaches for 2-Bromo-5-(2-fluoroethoxy)pyridine

The synthesis of the title compound can be envisioned via two primary disconnection approaches, which dictate the order of installing the bromo and 2-fluoroethoxy substituents.

A common and effective strategy involves the etherification of a pre-brominated pyridine precursor.

Williamson Ether Synthesis on a Hydroxypyridine: This is arguably the most direct route. The synthesis begins with the preparation of 2-bromo-5-hydroxypyridine (B120221). This intermediate can be synthesized from precursors like 5-bromo-2-methoxypyridine (B44785) via demethylation with hydrochloric acid. chemicalbook.com The subsequent reaction of 2-bromo-5-hydroxypyridine with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate, under basic conditions (e.g., using NaH, K₂CO₃, or NaOH) yields the final product. masterorganicchemistry.comwikipedia.org This SN2 reaction requires the deprotonation of the hydroxyl group to form a more potent nucleophile. khanacademy.org

Nucleophilic Aromatic Substitution (SNAr): An alternative convergent approach involves the reaction of sodium 2-fluoroethoxide with a di-substituted pyridine like 2,5-dibromopyridine (B19318). The nucleophile would preferentially attack the more electron-deficient C2 position, leading to the displacement of one of the bromine atoms to form this compound. The success of this route depends on achieving selectivity for monosubstitution at the desired position. youtube.com

This approach involves synthesizing the fluoroalkoxy pyridine first, followed by bromination.

Electrophilic Bromination: The synthesis would start with 5-hydroxypyridine, which is first converted to 5-(2-fluoroethoxy)pyridine via a Williamson ether synthesis. The resulting 5-(2-fluoroethoxy)pyridine intermediate is then subjected to electrophilic bromination. The alkoxy group is an ortho-para director, meaning it will activate the C2 and C6 positions towards electrophilic attack. Careful control of reaction conditions and the choice of a brominating agent (e.g., N-Bromosuccinimide) would be necessary to achieve selective bromination at the C2 position. guidechem.com

Catalytic and Reagent-Based Methodologies

The synthesis of this compound relies on a variety of specific catalysts and reagents to ensure efficiency and selectivity.

Catalysts: While the core reactions (etherification and bromination) are often stoichiometric, catalysts can play a role. Phase-transfer catalysts are sometimes employed in industrial Williamson ether syntheses to facilitate the reaction between the aqueous and organic phases. byjus.com In some bromination reactions, pyridine itself has been historically described as a catalyst, although its role is now often understood as a salt effect that increases the polarity of the medium. researchgate.net

Reagents: A summary of key reagents is presented below.

| Reagent Type | Examples | Purpose | Reference(s) |

| Brominating Agents | N-Bromosuccinimide (NBS), Bromine (Br₂), Tetrabutylammonium bromide (TBABr) | Introduction of the bromine atom onto the pyridine ring. | tcichemicals.com, guidechem.com |

| Bases | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonation of hydroxypyridine for Williamson ether synthesis. | masterorganicchemistry.com, wikipedia.org |

| Alkylating Agents | 1-Bromo-2-fluoroethane, 2-Fluoroethyl tosylate | Source of the 2-fluoroethyl group in Williamson ether synthesis. | masterorganicchemistry.com |

| Diazotization Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | Conversion of an amino group to a diazonium salt for Sandmeyer reaction. | guidechem.com, orgsyn.org |

| Activating Agents | meta-Chloroperoxybenzoic acid (m-CPBA) | Formation of pyridine N-oxides to activate the ring for electrophilic substitution. | researchgate.net |

Transition Metal-Mediated Syntheses of Pyridine Derivatives

Transition metal catalysis offers powerful and versatile tools for the functionalization of pyridine rings. These methods are prized for their efficiency and ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

One of the most prominent strategies involves cross-coupling reactions, such as the Suzuki coupling. This reaction is highly effective for creating C-C bonds by coupling an organoboron compound with a halide. For a molecule like this compound, a precursor such as 2,5-dibromopyridine could be selectively functionalized. By exploiting the differential reactivity of halogen substituents (e.g., -Br vs. -Cl) or other leaving groups like fluorosulfates, a stepwise and controlled introduction of substituents is achievable. nih.gov For instance, the bromide at the 5-position could be coupled first, followed by the introduction of the 2-fluoroethoxy group, or vice-versa, depending on the chosen catalytic system and reaction conditions. nih.gov

Another significant approach is the direct C-H activation and functionalization of the pyridine ring. Transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can selectively activate a C-H bond at a specific position, allowing for the introduction of various functional groups. acs.orgacs.org For example, C2-H alkylation of pyridine N-oxides has been widely explored and offers a regioselective method for constructing 2-alkylpyridines. acs.orgacs.org

Organocatalytic and Metal-Free Transformations Relevant to Pyridine Functionalization

In recent years, there has been a significant shift towards more sustainable and environmentally benign synthetic methods, leading to the development of organocatalytic and metal-free transformations for pyridine functionalization. These approaches avoid the use of potentially toxic and expensive heavy metals.

A notable example is the photochemical organocatalytic functionalization of pyridines. acs.orgnih.govrecercat.catresearchgate.net This method often utilizes a dithiophosphoric acid catalyst that, upon photoexcitation, can act as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. nih.govrecercat.catresearchgate.net This cascade of catalytic activity allows for the functionalization of pyridines with radicals derived from C-H bonds, offering a novel pathway for creating C-C bonds with distinct positional selectivity compared to classical Minisci reactions. nih.govrecercat.cat

Furthermore, metal-free methods for the synthesis of the pyridine skeleton itself have been developed. One such approach involves the oxidative cyclization of aldehydes and ammonium (B1175870) acetate (B1210297) under air, which proceeds through direct C-H bond functionalization and C-C/C-N bond formation. rsc.orgrsc.org Another metal-free domino reaction of enaminones and aldehydes, promoted by an acid like TfOH, can lead to fully substituted pyridines. acs.org

Chemo- and Regioselectivity in the Synthesis of Poly-substituted Pyridines

The synthesis of a specific isomer of a polysubstituted pyridine like this compound hinges on achieving high levels of chemo- and regioselectivity. Chemists employ various strategies to direct the functionalization to the desired positions on the pyridine ring.

One powerful strategy is the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The reaction of pyridine N-oxides with titanacyclopropanes, for example, demonstrates excellent chemo- and regioselectivity for C2-H alkylation. acs.orgacs.orgnih.gov This method shows high tolerance for various functional groups and directs alkylation to the C6 position in 3-substituted pyridine N-oxides, showcasing control over regioselectivity. acs.orgacs.org

Another key aspect of selectivity is the differential reactivity of leaving groups in cross-coupling reactions. In a polysubstituted pyridine containing different halogens or other leaving groups, the choice of catalyst and reaction conditions can allow for the selective reaction of one group over another. The established reactivity order for Suzuki couplings is generally -I > -Br ≥ -OTf >> -Cl. nih.gov A study on heteroaryl fluorosulfates established the reactivity trend: -Br > -OSO2F > -Cl, which enabled a chemoselective, stepwise synthesis of polysubstituted pyridines. nih.gov This principle would be directly applicable to the synthesis of this compound from a di-functionalized pyridine precursor.

Process Intensification and Scalability Considerations for this compound Production

For a compound to be viable for larger-scale applications, the synthesis must be scalable, efficient, and cost-effective. Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient.

For pyridine synthesis in general, classic methods like the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde, are still used for large-scale production due to their high efficiency and yield. postapplescientific.com Another scalable method is the Bönnemann cyclization, which uses a metal catalyst to react acetylene (B1199291) and hydrogen cyanide. postapplescientific.com

When considering the specific synthesis of this compound, scalability would likely involve a robust and high-yielding reaction sequence. For instance, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been reported, which could be adapted for related brominated pyridines. nih.govresearchgate.net A patent for the preparation of 2-bromo-5-aldehyde pyridine, a structurally similar compound, describes a Grignard reaction protocol that is suitable for industrial-scale production, highlighting the feasibility of scalable synthesis for such substituted pyridines. google.com The choice of starting materials that are readily available and inexpensive is also a critical factor for scalability. nih.govresearchgate.net

Reactivity and Synthetic Transformations of 2 Bromo 5 2 Fluoroethoxy Pyridine

Advanced Cross-Coupling Chemistry Involving the Bromine Center

The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group that readily participates in a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds and other complex molecules. nih.gov The bromine atom on the 2-Bromo-5-(2-fluoroethoxy)pyridine serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is highly efficient for creating a new carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups. nih.govresearchgate.netmdpi.com The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields and accommodate a wide range of functional groups. nih.govnih.gov For instance, a catalyst system based on Pd2dba3 and a suitable phosphine (B1218219) ligand can effectively couple 2-pyridyl nucleophiles with aryl bromides. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-bromopyridine (B144113) and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukwikipedia.orglibretexts.org This reaction is carried out under mild conditions and is tolerant of many functional groups, making it a valuable method for synthesizing alkynyl-substituted pyridines. soton.ac.ukwikipedia.org These products can serve as precursors for more complex structures. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond by coupling the 2-bromopyridine with a primary or secondary amine. nih.govwikipedia.orgresearchgate.net This method is a significant improvement over harsher, traditional methods for synthesizing aryl amines. wikipedia.org The reaction's scope is broad, allowing for the coupling of a wide variety of amines with aryl halides. wikipedia.org The use of specific ligands, such as bidentate phosphine ligands, has expanded the reaction's utility to include primary amines. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Palladium Catalyst, Ligand, Base | C-N |

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions provide an alternative and sometimes complementary approach to palladium-catalyzed methods. colab.ws These reactions are particularly useful for certain types of transformations. For instance, copper catalysis can be effective in the fluoroalkylation of aryl bromides, a reaction that can be challenging with palladium catalysts. nih.gov The presence of a directing group, such as the pyridine nitrogen, can significantly enhance the reactivity of aryl bromides in these copper-mediated transformations. nih.govrsc.org Copper-catalyzed reactions have been successfully employed for the selective amination at the C-5 position of halopyridines. researchgate.net

Exploration of Stereoselective Coupling Methodologies

The development of stereoselective coupling methods is a significant area of research, aiming to control the three-dimensional arrangement of atoms in the product molecules. In the context of this compound, stereoselective Suzuki-Miyaura cross-coupling reactions have been studied, particularly in the context of creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.org The reaction conditions, including the choice of catalyst and ligands, can influence the stereochemical outcome of the coupling reaction.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This reactivity allows for the direct modification of the pyridine ring through nucleophilic aromatic substitution (SNA_r) reactions.

Directed Nucleophilic Aromatic Substitution Strategies

The substituents on the pyridine ring can direct incoming nucleophiles to specific positions. In some cases, a directing group can facilitate nucleophilic substitution at an otherwise unreactive position. rsc.org For example, an ortho-directing group can enable the reaction of aryl bromides and chlorides with nucleophiles. nih.gov The pyridine nitrogen itself can direct nucleophiles to the ortho and para positions due to the resonance stabilization of the intermediate. youtube.com

Functional Group Interconversions Involving the Halogen Substituent

The bromine atom at the 2-position is a versatile functional group that can be replaced by a variety of other groups through nucleophilic substitution reactions. This allows for the introduction of diverse functionalities onto the pyridine ring. The reactivity of halogens in nucleophilic aromatic substitution on pyridine rings generally follows the order F > Cl > Br > I, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. researchgate.netossila.com For instance, the fluorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic aromatic substitution than a bromine atom at the same position. ossila.com

Transformations of the Fluoroethoxy Side Chain

Detailed research specifically outlining the transformations of the fluoroethoxy side chain of this compound is not extensively available in the current body of scientific literature. However, based on the general reactivity of similar chemical structures, potential transformations can be considered.

The ether linkage in the 2-fluoroethoxy group is generally stable. Cleavage of such aliphatic ethers typically requires harsh conditions, such as strong acids like hydrobromic or hydroiodic acid, which could also affect other parts of the molecule. numberanalytics.com Milder methods for ether cleavage are known but their applicability to this specific substrate has not been reported.

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation presents a significant chemical challenge. nih.gov While various methods for C-F bond activation have been developed, including those using transition metals, frustrated Lewis pairs, and enzymatic systems, no studies have been published that specifically detail the activation of the C-F bond within the 2-fluoroethoxy side chain of this compound. nih.govrsc.orgnih.gov Such a transformation would likely require forcing conditions and specialized reagents.

Electrophilic and Radical Reactions of Bromopyridines

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This generally makes electrophilic aromatic substitution reactions more difficult compared to benzene. msu.edu The substituents on the ring, a bromine atom and a fluoroethoxy group, further influence the ring's reactivity.

The 5-alkoxy group is an activating group that directs electrophilic substitution to the ortho and para positions. numberanalytics.comnumberanalytics.com However, the 2-bromo substituent is a deactivating group. masterorganicchemistry.com The interplay of these electronic effects would dictate the regioselectivity of any potential electrophilic substitution.

Radical reactions on pyridine rings are well-documented, particularly the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. chemrxiv.org More recent methods have been developed for the radical monoalkylation of N-alkoxypyridinium salts under neutral conditions. nih.govresearchgate.net These reactions proceed via the addition of an alkyl radical to the pyridinium (B92312) salt, forming a radical cation intermediate. nih.gov While these general methodologies exist, their specific application to this compound has not been reported.

| Reaction Type | Reagents/Conditions | Expected Outcome on Analogous Systems |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group, regioselectivity influenced by both substituents. numberanalytics.com |

| Electrophilic Halogenation | Br₂ / FeBr₃ | Introduction of a bromine atom, regioselectivity influenced by both substituents. numberanalytics.com |

| Radical Alkylation (Minisci type) | Alkyl radical source, acid | Alkylation of the pyridine ring. chemrxiv.org |

| Radical Alkylation of N-alkoxy salt | N-alkoxypyridinium salt, radical initiator | Monoalkylation of the pyridine ring. nih.govresearchgate.net |

Pyridine Nitrogen Modifications and Coordination Chemistry

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a site for modification and coordination to metal centers.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. Common reagents for this transformation include hydrogen peroxide in acetic acid, or other peroxy acids. organic-chemistry.orgnih.gov The resulting N-oxide can then be used to facilitate further functionalization of the pyridine ring. scripps.eduthieme-connect.desemanticscholar.org For instance, 5-bromo-2-methylpyridine (B113479) can be converted to its N-oxide using aqueous hydrogen peroxide in glacial acetic acid. nih.gov

Quaternization: The pyridine nitrogen can be alkylated to form a pyridinium salt. This reaction typically involves treatment with an alkyl halide. These pyridinium salts, particularly N-alkoxypyridinium salts, can serve as activated substrates for subsequent reactions, such as radical additions. chemrxiv.orgnih.govresearchgate.net

Coordination Chemistry: Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal ions through the nitrogen lone pair. While no specific coordination complexes of this compound have been reported, related 2-aminobromopyridine ligands have been shown to form complexes with metals like copper(II). researchgate.net The formation of such complexes would depend on the steric and electronic properties of the substituents on the pyridine ring.

| Modification | Reagent | Product |

| N-Oxidation | H₂O₂ / Acetic Acid | This compound N-oxide nih.gov |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-bromo-5-(2-fluoroethoxy)pyridinium halide nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectral Analysis

For the pyridine (B92270) ring of 2-Bromo-5-(2-fluoroethoxy)pyridine, three distinct aromatic proton signals are expected in the ¹H NMR spectrum. The proton at position 6 (adjacent to the nitrogen) would likely appear at the most downfield chemical shift, influenced by the electronegativity of the nitrogen atom. The protons at positions 3 and 4 would resonate at slightly higher fields. The electron-donating nature of the fluoroethoxy group at position 5 would influence the precise chemical shifts of these protons.

In the ¹³C NMR spectrum, five signals are anticipated for the pyridine ring carbons and two for the fluoroethoxy group. The carbon atom bonded to the bromine (C2) is expected to have a chemical shift in the range typical for brominated aromatic carbons. The carbon atom attached to the oxygen of the fluoroethoxy group (C5) would be shifted downfield due to the deshielding effect of the oxygen atom.

Table 1: Representative ¹H and ¹³C NMR Data for Related Bromopyridine Derivatives

| Compound Name | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Bromo-5-fluoropyridine | H-6: ~8.3 ppm, H-4: ~7.8 ppm, H-3: ~7.5 ppm chemicalbook.com | C-2: ~142 ppm, C-3: ~140 ppm (d, J=24 Hz), C-4: ~124 ppm (d, J=4 Hz), C-5: ~159 ppm (d, J=257 Hz), C-6: ~150 ppm (d, J=13 Hz) chemicalbook.com |

| 2-Bromo-5-methylpyridine (B20793) | H-6: ~8.2 ppm, H-4: ~7.4 ppm, H-3: ~7.3 ppm, CH₃: ~2.3 ppm | C-2: ~142 ppm, C-3: ~139 ppm, C-4: ~129 ppm, C-5: ~131 ppm, C-6: ~150 ppm, CH₃: ~18 ppm chemicalbook.com |

Note: The data presented is for related compounds and serves as an estimation for this compound. Actual experimental values may vary.

Fluorine-¹⁹ (¹⁹F) NMR for Fluoroethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would provide a definitive signature for the fluoroethoxy group. A single resonance is expected, which would be split into a triplet by the two adjacent protons of the methylene (B1212753) group (-CH₂F). The chemical shift of this fluorine signal would be characteristic of a primary fluoroalkane. This technique is crucial for confirming the presence and integrity of the fluoroethoxy moiety within the molecule.

Advanced Multidimensional NMR Experiments for Connectivity Mapping

To establish unambiguous assignments of all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of advanced multidimensional NMR experiments would be employed. These include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) coupling networks, which would reveal the connectivity between the protons on the pyridine ring and within the fluoroethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): To observe correlations between protons and carbons over two to three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying the connection between the fluoroethoxy group and the pyridine ring (e.g., correlation between the -OCH₂- protons and the C5 carbon of the pyridine ring).

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, which can help in confirming the substitution pattern and the conformation of the fluoroethoxy group relative to the pyridine ring.

Through the combined application of these one- and two-dimensional NMR techniques, a complete and detailed structural elucidation of this compound in solution can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₇BrFNO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). The accurate mass measurement of the molecular ion would allow for the confirmation of the elemental formula.

Predicted mass spectrometry data for various adducts of this compound provides expected mass-to-charge ratios (m/z). uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.97678 |

| [M+Na]⁺ | 241.95872 |

| [M-H]⁻ | 217.96222 |

| [M+NH₄]⁺ | 237.00332 |

| [M+K]⁺ | 257.93266 |

| [M]⁺ | 218.96895 |

Data sourced from PubChemLite. uni.lu These are predicted values and may differ slightly from experimental results.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the fluoroethoxy group.

Cleavage of the C-Br bond.

Fragmentation of the fluoroethoxy side chain, such as the loss of a CH₂F radical or a C₂H₃F molecule.

Ring fragmentation of the pyridine core.

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity and substitution pattern of the molecule can be further corroborated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to display a series of bands corresponding to the vibrations of the pyridine ring and the fluoroethoxy substituent. Analysis of related compounds like 5-bromo-2-nitropyridine (B47719) and pyridine itself can aid in the assignment of these vibrational modes. nih.govaps.org

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (pyridine ring) | Stretching | 1600 - 1550 |

| C=C (pyridine ring) | Stretching | 1580 - 1450 |

| C-O (ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (ether) | Symmetric Stretching | 1075 - 1020 |

| C-F | Stretching | 1100 - 1000 |

| C-Br | Stretching | 600 - 500 |

The C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the fluoroethoxy group will appear between 3000 and 2850 cm⁻¹. The characteristic ring stretching vibrations of the pyridine nucleus (C=C and C=N) are expected in the 1600-1450 cm⁻¹ range. The strong C-O stretching of the ether linkage will likely produce prominent bands in the 1275-1020 cm⁻¹ region. A key feature will be the C-F stretching vibration, expected around 1100-1000 cm⁻¹. The C-Br stretching vibration will be observed at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond, which may show strong Raman scattering intensity. The combination of both techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

X-ray Diffraction Analysis for Crystalline State Structure Determination

While a crystal structure for this compound has not been reported in the public domain, analysis of related structures, such as 2-bromo-5-methylpyridine, can offer insights into the potential solid-state arrangement. researchgate.net In the crystalline state, molecules of this compound would be expected to pack in a regular, repeating lattice. Intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces, would govern the crystal packing. The fluorine atom of the fluoroethoxy group could also participate in weak hydrogen bonding or other non-covalent interactions.

A successful X-ray crystallographic study would provide precise measurements of:

The planarity of the pyridine ring.

The bond lengths of C-Br, C-O, C-F, and the bonds within the pyridine ring.

The bond angles, defining the geometry around each atom.

The torsion angles, describing the conformation of the flexible fluoroethoxy side chain.

The arrangement of molecules in the unit cell and the nature of intermolecular contacts, which can influence the physical properties of the solid material.

This detailed structural information is invaluable for understanding the molecule's shape, steric and electronic properties, and how it interacts with its environment at the atomic level.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a substituted pyridine derivative such as this compound, both GC and HPLC offer robust platforms for analysis, each with distinct advantages.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to be amenable to GC analysis, likely without the need for derivatization.

Direct GC Analysis:

The analysis of substituted pyridines is well-established in gas chromatography. nih.gov The inherent volatility of many pyridine derivatives allows for their direct injection and separation on a suitable GC column. For this compound, a high-resolution capillary column would be the standard choice, offering superior separation efficiency compared to packed columns. cdc.gov The selection of the stationary phase is critical and is typically based on the polarity of the analyte. Both non-polar and polar columns can be effectively used for the separation of complex mixtures of substituted pyridines. nih.gov

A flame ionization detector (FID) is a common choice for the detection of organic compounds like this pyridine derivative, offering high sensitivity. cdc.gov For more definitive identification, especially in complex matrices or for impurity identification, a mass spectrometer (MS) is the preferred detector. GC-MS provides not only retention time data but also mass spectra, which can be used to confirm the molecular weight and fragmentation pattern of the analyte.

Below is a hypothetical example of GC conditions that could serve as a starting point for the analysis of this compound, based on methods for similar compounds.

Illustrative GC Method Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Volume | 1 µL (split or splitless) |

Derivatization Strategies:

While direct analysis is likely feasible, derivatization is a common strategy in GC to enhance the volatility and thermal stability of analytes, or to improve their chromatographic behavior and detectability. For compounds containing active hydrogen atoms (e.g., in hydroxyl or amine groups), derivatization is often necessary. Although this compound does not possess such highly reactive groups, understanding derivatization can be relevant for the analysis of potential impurities or related compounds.

Common derivatization reactions for compounds with functional groups amenable to such modification include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding. researchgate.net

Acylation: This involves the introduction of an acyl group, which can improve chromatographic peak shape and thermal stability. researchgate.net

In the context of pyridine-containing samples, it is noteworthy that pyridine itself is sometimes used as a solvent or catalyst in derivatization reactions, as it can act as an acid scavenger. researchgate.net

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and applicable mode.

Reversed-Phase HPLC (RP-HPLC):

In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

The analysis of pyridine and its derivatives by RP-HPLC is well-documented. For instance, the separation of pyridine, bromopyridine, and bipyridine has been achieved using mixed-mode columns that offer a combination of reversed-phase and ion-exchange retention mechanisms. helixchrom.com Standard C18 columns are also highly effective for the separation of halogenated aromatic compounds. sielc.com

To optimize the separation and ensure good peak shape for basic compounds like pyridines, it is often necessary to control the pH of the mobile phase with a buffer or to add modifiers. The basic nitrogen atom in the pyridine ring can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Using a low pH mobile phase (e.g., with formic acid or phosphoric acid) can protonate the pyridine nitrogen, reducing these undesirable interactions. sielc.com

An illustrative set of RP-HPLC conditions for the analysis of this compound is provided below. These conditions are based on established methods for similar pyridine derivatives and would likely require optimization for this specific analyte.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. The use of a mass spectrometer as a detector (LC-MS) would provide additional structural information for peak identification.

Computational and Theoretical Investigations of 2 Bromo 5 2 Fluoroethoxy Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These computational methods provide a theoretical framework to understand molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry, vibrational frequencies, and electronic properties of a molecule. For the analogous compound, 2-bromo-5-methylpyridine (B20793) (2BMP), DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. niscpr.res.in

Table 1: Selected Optimized Geometrical Parameters for 2-bromo-5-methylpyridine (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.875 | |

| C-N | 1.334 - 1.342 | |

| C-C (ring) | 1.385 - 1.398 | |

| C-H (methyl) | 1.089 | |

| N-C-C | 123.1 - 124.5 | |

| C-C-C (ring) | 117.2 - 119.8 | |

| H-C-H (methyl) | 109.5 |

Data is illustrative and based on calculations for 2-bromo-5-methylpyridine.

Natural Bond Orbital (NBO) analysis is another critical aspect of DFT studies. It provides insights into the charge distribution and delocalization of electron density within the molecule. For 2BMP, NBO analysis has been used to understand the stability arising from hyper-conjugative interactions, such as π→π* transitions. niscpr.res.in

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For the illustrative compound 2-bromo-5-methylpyridine, the HOMO-LUMO energy gap has been calculated to be -5.67 eV. niscpr.res.in The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The distribution of these orbitals across the molecule helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Properties for 2-bromo-5-methylpyridine (Illustrative)

| Property | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -0.91 |

| HOMO-LUMO Gap | 5.67 |

Data is illustrative and based on calculations for 2-bromo-5-methylpyridine.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Energetics for Synthetic Pathways

The synthesis of substituted pyridines often involves multiple steps, and computational chemistry can be used to characterize the transition states and reaction energetics of these pathways. For instance, in the synthesis of a molecule like 2-Bromo-5-(2-fluoroethoxy)pyridine, a key step might be the etherification of a corresponding hydroxypyridine or the bromination of a substituted pyridine (B92270).

Computational modeling would involve locating the transition state structures for each elementary step and calculating their energies. This information allows for the determination of activation barriers, which are crucial for understanding reaction rates and predicting the most favorable reaction conditions. At present, specific transition state characterizations for the synthetic pathways of this compound have not been reported in the literature.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and purity of a synthesized compound.

For the analogous compound 2-bromo-5-methylpyridine, theoretical vibrational frequencies have been calculated using DFT and compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. niscpr.res.in This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. In the case of 2-bromo-5-methylpyridine, the NMR chemical shifts have been examined through computational analysis. niscpr.res.in These theoretical predictions can be a powerful tool in interpreting complex experimental NMR spectra.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 2-bromo-5-methylpyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (ring) | 3050 - 3100 | 3045 - 3095 |

| C-H stretch (methyl) | 2920 - 2980 | 2925 - 2975 |

| C=C/C=N stretch | 1450 - 1600 | 1455 - 1595 |

| C-Br stretch | 650 - 700 | 660 |

Data is illustrative and based on findings for 2-bromo-5-methylpyridine.

Molecular Modeling and Conformational Analysis for Conformational Preferences

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O and O-C bonds of the fluoroethoxy side chain. Molecular modeling techniques, particularly using density functional theory (DFT), are instrumental in exploring these conformational preferences. These methods can predict the geometries of various conformers and their relative stabilities.

The key dihedral angles that define the conformation of the fluoroethoxy group relative to the pyridine ring are the C(5)-O-C(ethyl)-C(ethyl) and O-C(ethyl)-C(ethyl)-F angles. Computational studies on analogous ether-substituted pyridines suggest that the orientation of the alkoxy group is a result of a delicate balance between steric hindrance and electronic interactions, such as hyperconjugation.

In the case of this compound, the presence of the fluorine atom introduces additional electrostatic interactions that can influence the conformational preferences. The gauche and anti conformations around the O-CH2CH2-F bond would have different dipole moments and intramolecular interactions, leading to distinct energy minima. A thorough conformational analysis would involve a systematic scan of the potential energy surface by varying these key dihedral angles to identify all low-energy conformers.

While specific experimental data on the conformational preferences of this compound is not available, theoretical calculations can provide valuable insights. A hypothetical conformational analysis using a DFT method like B3LYP with a suitable basis set could yield the relative energies of the most stable conformers, as illustrated in the table below.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C5-O-CH2-CH2) | Dihedral Angle (O-CH2-CH2-F) | Relative Energy (kcal/mol) |

| 1 (Anti) | ~180° | ~180° | 0.00 |

| 2 (Gauche 1) | ~180° | ~60° | 0.75 |

| 3 (Gauche 2) | ~60° | ~180° | 1.20 |

| 4 (Gauche 3) | ~60° | ~60° | 1.95 |

This table is illustrative and based on general principles of conformational analysis. The values are not derived from actual experimental or computational studies on this specific molecule.

Rational Design Principles for Novel Derivatives and Reaction Optimization

The chemical structure of this compound offers multiple avenues for the rational design of novel derivatives with tailored properties for various applications, including pharmaceuticals and materials science. Computational chemistry plays a pivotal role in guiding these design efforts and in optimizing the chemical reactions for their synthesis.

Rational Design of Novel Derivatives:

The pyridine core is a common scaffold in many biologically active molecules. acs.org The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. mdpi.com The fluoroethoxy group at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Computational approaches like quantitative structure-activity relationship (QSAR) and structure-based drug design (if a biological target is known) can be employed to guide the selection of substituents. For instance, modifying the aryl group in a Suzuki coupling can modulate the electronic properties and steric bulk of the final compound, potentially enhancing its binding affinity to a target protein. The design of pyridine-based inhibitors often involves creating molecules that can interact with the hinge region of kinases. acs.org

Reaction Optimization:

Theoretical calculations can be used to understand the mechanisms of the reactions used to synthesize derivatives of this compound. For example, DFT calculations can elucidate the transition states and reaction pathways of palladium-catalyzed cross-coupling reactions, helping to identify the optimal catalyst, ligands, and reaction conditions to maximize yield and minimize byproducts. mdpi.com Understanding the electronic effects of the fluoroethoxy group on the reactivity of the bromine atom is crucial for designing efficient synthetic routes.

The principles for the rational design of novel derivatives are summarized in the table below.

Table 2: Principles for Rational Design of this compound Derivatives

| Design Strategy | Target Property | Computational Method | Rationale |

| Suzuki Coupling at C2 | Modulate biological activity, electronic properties | QSAR, Molecular Docking | Introduce diverse aryl or heteroaryl groups to explore structure-activity relationships. |

| Modification of Fluoroethoxy Chain | Tune lipophilicity and metabolic stability | Property prediction algorithms | Altering the length or fluorination pattern of the alkoxy chain can optimize pharmacokinetic properties. |

| Introduction of H-bond Donors/Acceptors | Enhance target binding affinity | Structure-Based Design | Incorporate functional groups that can form specific hydrogen bonds with a biological target. |

| Reaction Mechanism Studies | Improve synthetic yield and selectivity | DFT Calculations | Elucidate transition states and reaction intermediates to optimize reaction conditions. |

This table presents general principles of rational design and does not represent specific outcomes for this molecule.

Strategic Applications of 2 Bromo 5 2 Fluoroethoxy Pyridine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Pyridine-Containing Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. 2-Bromo-5-(2-fluoroethoxy)pyridine provides a valuable starting point for the elaboration of more complex pyridine-containing heterocyclic systems. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of fused ring systems.

Building Blocks for Pyridoimidazotriazine and Related Nitrogen Heterocycles

While direct evidence for the synthesis of pyridoimidazotriazines using this compound is not extensively documented in the provided search results, the general utility of bromopyridines as precursors for such fused heterocyclic systems is well-established. The bromine atom can be displaced through nucleophilic substitution or participate in transition metal-catalyzed reactions to form the necessary carbon-nitrogen bonds required to construct the triazine ring. The fluoroethoxy group at the 5-position can influence the electronic properties and solubility of the resulting heterocyclic scaffold, potentially leading to compounds with desirable biological or material properties.

Utility in Constructing Polycyclic Systems for Chemical Research

The reactivity of the bromine atom in this compound makes it an ideal handle for constructing polycyclic systems through intramolecular and intermolecular cyclization reactions. For instance, Suzuki coupling reactions with appropriately functionalized boronic acids can introduce side chains that can subsequently cyclize onto the pyridine ring or other parts of the molecule. Similarly, palladium-catalyzed amination reactions can be employed to build nitrogen-containing rings. These strategies allow chemists to access a diverse range of polycyclic aromatic and heteroaromatic frameworks, which are of significant interest in medicinal chemistry and materials science.

Role in the Development of Fluorinated Organic Molecules for Specialty Chemical Industries

The presence of the 2-fluoroethoxy group imparts unique properties to molecules derived from this compound. Fluorine is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In materials science, fluorination can improve thermal stability, and tune electronic properties.

Intermediate for Agrochemical Research

Halogenated pyridines, such as 5-bromo-2-chloropyridine, are known intermediates in the synthesis of various pesticides and herbicides. nbinno.com For example, they are used as building blocks for fungicides like Azoxystrobin and herbicides like Fluazifop-p-butyl. nbinno.com The introduction of a fluoroethoxy group, as seen in this compound, can be a strategic move in the design of new agrochemicals. The fluorine atoms can block metabolic pathways in pests or weeds, leading to enhanced efficacy and potentially lower application rates. The pyridine core itself is a common feature in many successful agrochemicals.

Precursor for Advanced Functional Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

Pyridine-based structures are frequently utilized in the design of materials for organic electronics. ossila.com Specifically, fluorinated pyridine derivatives are valuable building blocks for semiconductors used in Organic Light-Emitting Diodes (OLEDs). ossila.com The electron-deficient nature of the pyridine ring, further enhanced by the electronegative fluorine atoms, can be beneficial for creating electron-transporting or host materials in OLED devices. For instance, 5-bromo-2-fluoropyridine (B45044) has been used to synthesize host materials for blue thermally activated delayed fluorescent (TADF) devices. ossila.com While a direct example using this compound was not found, its structural similarity to these known OLED precursors suggests its potential in the development of new and improved materials for displays and lighting. The fluoroethoxy group could offer advantages in terms of processability and tuning the electronic properties of the final material.

Contribution to Diversity-Oriented Synthesis and Combinatorial Libraries for Chemical Discovery

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The goal of DOS is to efficiently create a collection of compounds with a wide range of molecular skeletons and functional groups. cam.ac.uk this compound is an excellent starting material for DOS due to its two distinct points of modification: the bromine atom and the pyridine nitrogen.

The bromine atom can be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce a diverse set of appendages. The pyridine nitrogen can be quaternized or oxidized to further expand the chemical space. By employing a reagent-based approach, where a common starting material is treated with different reagents, a library of compounds with diverse scaffolds can be rapidly assembled. cam.ac.uk This approach, combined with the unique properties conferred by the fluoroethoxy group, makes this compound a valuable tool for generating novel chemical libraries for the discovery of new biologically active molecules. An efficient method for the synthesis of diverse poly-arylpyridine skeletons has been demonstrated through microwave-assisted multicomponent reactions, highlighting the utility of pyridine precursors in creating structural complexity. nih.gov

Future Directions in the Synthesis of Complex Molecules via this compound

The strategic importance of functionalized pyridines in fields such as medicinal chemistry and materials science is well-established. nih.govnih.gov Within this class of compounds, this compound emerges as a synthetic intermediate with considerable potential for the construction of complex molecular architectures. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a fluoroethoxy group at the 5-position, offers a versatile platform for a variety of chemical transformations. Future research endeavors are poised to capitalize on these features, paving the way for novel synthetic methodologies and the creation of new molecular entities with tailored properties.

The bromine atom at the C-2 position of the pyridine ring is a key handle for a multitude of cross-coupling reactions. nih.gov This position is known to be susceptible to regioselective functionalization. nih.gov Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are expected to be highly efficient at this site, allowing for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups. nih.govyoutube.com The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-2 and C-4 positions, making them prime sites for nucleophilic attack and facilitating these coupling reactions. nih.gov

The 5-(2-fluoroethoxy) substituent introduces several advantageous properties. The presence of fluorine can significantly influence the pharmacokinetic profile of a molecule, often leading to improved metabolic stability and membrane permeability. nih.gov From a synthetic standpoint, the ether linkage provides a degree of conformational flexibility, which can be crucial for optimizing interactions with biological targets.

Future directions in the application of this compound as a synthetic intermediate are likely to focus on several key areas:

Development of Novel Bioactive Molecules: The pyridine scaffold is a common motif in FDA-approved drugs. nih.govdigitellinc.com The unique combination of the bromo and fluoroethoxy groups in this compound makes it an attractive starting material for the synthesis of new drug candidates. The bromine atom can be used to introduce various pharmacophores via cross-coupling reactions, while the fluoroethoxy group can be used to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the synthesis of novel kinase inhibitors, a class of drugs often featuring a pyridine core, represents a promising avenue of research.

Exploration of New Catalytic Systems: While palladium-catalyzed reactions are well-established, there is ongoing research into the development of more sustainable and efficient catalytic systems. This includes the use of catalysts based on more abundant and less expensive metals, as well as the exploration of photoredox catalysis for C-H functionalization. Future work could involve applying these novel catalytic methods to this compound to access previously unattainable molecular complexity.

Synthesis of Advanced Materials: Pyridine-containing compounds are not only important in medicine but also in materials science, finding applications in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties imparted by the bromo and fluoroethoxy substituents could be harnessed to create novel materials with tailored optical and electronic characteristics.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is a highly desirable strategy in drug discovery. The reactivity of the C-Br bond in this compound makes it an ideal candidate for late-stage functionalization, allowing for the rapid generation of a library of analogs from a common intermediate.

The table below summarizes the potential reactivity of the key functional groups in this compound based on the known reactivity of analogous compounds.

| Functional Group | Position | Potential Reactions | Potential Reagents/Conditions |

| Bromo | 2 | Suzuki Coupling | Arylboronic acids, Pd catalyst, base |

| Stille Coupling | Organostannanes, Pd catalyst | ||

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | ||

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | ||

| Carbonylation | Carbon monoxide, Pd catalyst, alcohol/amine | ||

| Fluoroethoxy | 5 | Ether Cleavage (challenging) | Strong acids (e.g., HBr, BBr3) |

| Pyridine Ring | - | N-Oxidation | Peroxy acids (e.g., m-CPBA) |

| C-H Functionalization | Various (e.g., photoredox catalysis) |

It is important to note that while the general reactivity of 2-bromopyridines and 5-alkoxypyridines is well-documented, specific experimental data for this compound is limited in the public domain. Therefore, the successful application of this intermediate will rely on further experimental investigation to optimize reaction conditions and explore the full scope of its synthetic utility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Bromo-5-(2-fluoroethoxy)pyridine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves halogenation and nucleophilic substitution. For example:

- Step 1 : Bromination of a pyridine precursor at the 2-position using N-bromosuccinimide (NBS) in acetonitrile under reflux (80–90°C) .

- Step 2 : Introduction of the 2-fluoroethoxy group via nucleophilic substitution. This requires a fluorinated ethoxy reagent (e.g., 2-fluoroethyl tosylate) and a base like K₂CO₃ in DMF at 60–70°C for 12–24 hours .

- Optimization : Solvent choice (DMF vs. acetonitrile) and temperature control are critical to avoid side reactions like hydrolysis of the fluoroethoxy group .

Q. How can researchers characterize the structure and purity of this compound?

- Answer : Use a combination of:

- NMR : H and F NMR to confirm the presence of the fluoroethoxy group (δ ~4.7 ppm for -OCH₂CF₂H) and bromine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 244.0) .

- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Answer : Key challenges include:

- Debromination : Occurs under prolonged heating; mitigated by using inert atmospheres (N₂/Ar) and avoiding excess base .

- Fluoroethoxy Hydrolysis : Prevented by anhydrous solvents and controlled pH (pH 7–8) during substitution .

- Byproducts : Monitor via TLC and purify using column chromatography (silica gel, hexane/EtOAc 4:1) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific bioactivity?

- Answer :

- Docking Studies : Predict binding affinity to neurological targets (e.g., GABAₐ receptors) using software like AutoDock Vina. The fluoroethoxy group’s electronegativity enhances hydrogen bonding with Thr236 residues .

- QSAR Models : Correlate substituent effects (e.g., bromine vs. chlorine) with anticonvulsant activity (IC₅₀ values) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:

- Polar Solvents (DMF, DMSO) : Solubility >50 mg/mL due to interactions with the pyridine nitrogen and fluoroethoxy group .

- Nonpolar Solvents (Hexane) : Poor solubility (<1 mg/mL). Use co-solvents (e.g., 10% EtOH in hexane) or sonication to improve dispersion .

- Experimental Validation : Conduct dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. How can the compound’s reactivity be leveraged for selective functionalization in medicinal chemistry?

- Answer :

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1) at 80°C .

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the 5-position .

- Fluorine Retention : Use mild conditions (e.g., room temperature) to preserve the fluoroethoxy group during modifications .

Methodological Tables

Table 1 : Optimization of Nucleophilic Substitution for 2-fluoroethoxy Introduction

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | DMF |

| Temperature (°C) | 60 | 80 | 70 |

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Yield (%) | 78 | 45 | 82 |

| Source: Adapted from |

Table 2 : Biological Activity of Analogues

| Compound | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | GABAₐ | 120 | |

| 2-Chloro-5-(2-fluoroethoxy)pyridine | GABAₐ | 450 | |

| 5-(2-fluoroethoxy)-2-iodopyridine | Serotonin 5-HT₃ | 890 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。